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Compound of Interest

Compound Name: Tallimustine

Cat. No.: B056371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tallimustine, also known as FCE 24517, is a potent antitumor agent characterized as a

benzoyl mustard derivative of distamycin A.[1][2] This document provides a comprehensive

overview of its chemical structure and a detailed, plausible synthesis pathway based on

available scientific literature. Quantitative data is presented in a structured format, and the

synthesis protocol is visualized using a DOT graph. This guide is intended for professionals in

the fields of medicinal chemistry, oncology, and drug development.

Chemical Structure and Properties
Tallimustine is a synthetic molecule that combines the DNA minor groove binding properties of

a distamycin A analogue with the alkylating functionality of a benzoyl mustard group.[1][2] This

unique combination allows for sequence-specific targeting of DNA, primarily in AT-rich regions,

leading to alkylation of adenine residues and subsequent antitumor activity.[1]

The chemical structure of Tallimustine is provided below:

IUPAC Name: N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-

methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-

carboxamide[1]
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Chemical Formula: C₃₂H₃₈Cl₂N₁₀O₄[1]

Molecular Weight: 697.62 g/mol

Property Value Reference

Molecular Formula C₃₂H₃₈Cl₂N₁₀O₄ [1]

IUPAC Name

N-[5-[[5-[(3-amino-3-

iminopropyl)carbamoyl]-1-

methylpyrrol-3-yl]carbamoyl]-1-

methylpyrrol-3-yl]-4-[[4-[bis(2-

chloroethyl)amino]benzoyl]ami

no]-1-methylpyrrole-2-

carboxamide

[1]

CAS Number 115308-98-0

SMILES

CN1C=C(C=C1C(=O)NC2=CN

(C(=C2)C(=O)NC3=CN(C(=C3

)C(=O)NCCC(=N)N)C)C)NC(=

O)C4=CC=C(C=C4)N(CCCl)C

CCl

[1]

Synthesis Pathway
The synthesis of Tallimustine involves a multi-step process that culminates in the coupling of a

distamycin A-like tripyrrole fragment with a 4-[bis(2-chloroethyl)amino]benzoyl moiety. The

following is a plausible synthetic route based on the established chemistry of peptide synthesis

and the derivatization of distamycin A analogues, as suggested by the work of Arcamone et al.

The synthesis can be conceptually divided into two main parts: the preparation of the activated

benzoyl mustard component and the synthesis of the tripyrrole amine precursor, followed by

their final coupling.

Key Experimental Protocols
Protocol 1: Synthesis of 4-[Bis(2-chloroethyl)amino]benzoic acid
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This starting material is a known compound and can be synthesized by the reaction of 4-

aminobenzoic acid with ethylene oxide to introduce the diethanolamino group, followed by

chlorination using a reagent such as thionyl chloride (SOCl₂).

Protocol 2: Activation of 4-[Bis(2-chloroethyl)amino]benzoic acid

To facilitate the amide bond formation, the carboxylic acid of the benzoyl mustard moiety is

typically activated. This can be achieved by converting it to an acid chloride using reagents like

thionyl chloride or oxalyl chloride, or by forming an active ester (e.g., N-hydroxysuccinimide

ester) using a coupling agent like dicyclohexylcarbodiimide (DCC).

Protocol 3: Synthesis of the N-terminal de-formylated distamycin A analogue (Amine Precursor)

The synthesis of the tripyrrole fragment of distamycin A is a well-established process in

medicinal chemistry. It generally involves the stepwise coupling of protected N-methylpyrrole

carboxylic acid units. The synthesis would start with a protected 3-aminopropionamidine

derivative which is sequentially coupled with the N-methylpyrrole units. The formyl group

present on the N-terminus of natural distamycin A is omitted to allow for the coupling with the

benzoyl mustard moiety. The final step in the preparation of this precursor is the removal of the

N-terminal protecting group to yield the free amine.

Protocol 4: Coupling of the Benzoyl Mustard and Amine Precursor

The activated 4-[bis(2-chloroethyl)amino]benzoic acid is reacted with the de-formylated

distamycin A analogue in an appropriate aprotic solvent (e.g., dimethylformamide - DMF) in the

presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid

generated during the reaction. The reaction mixture is typically stirred at room temperature until

completion.

Protocol 5: Purification

The final product, Tallimustine, is purified from the reaction mixture using chromatographic

techniques, such as column chromatography on silica gel or preparative high-performance

liquid chromatography (HPLC), to obtain the compound in high purity.

Visualization of the Synthesis Pathway
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The following diagram illustrates the logical flow of the Tallimustine synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b056371#tallimustine-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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